Hexachlorocyclohexane

Description

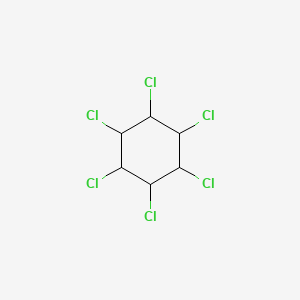

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6-hexachlorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYXXMFPNIAWKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl6, Array | |

| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020684, DTXSID7020685, DTXSID2020686, DTXSID7020687, DTXSID5024134, DTXSID0024135, DTXSID901310407 | |

| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | delta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epsilon-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-α-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexachlorocyclohexane (all isomers) appears as white to yellow powder or flakes. Musty odor. The gamma isomer is known as lindane, a systemic insecticide. Toxic by ingestion or inhalation., WHITE TO BROWNISH FLAKES OR WHITE CRYSTALLINE POWDER, WITH CHARACTERISTIC ODOUR. | |

| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water, Soluble in 100% alcohol, chloroform, ether, SOL IN ETHYL ALCOHOL & ETHYL ETHER, Practically insoluble in water., Soluble in benzene and chloroform., Solubility in water: very poor | |

| Record name | Lindane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.675, 1.9 g/cm³ | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

VP: 0.0317 mm Hg at 20 °C, VP: Approx 0.5 mm Hg at 60 °C | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The crude product contains up to 4% of heptachlorocyclohexane & traces of octachlorocyclohexane. | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or yellowish powder or flakes, White crystalline powder, White-colored powder, Colorless, sand-like powder, Grayish or brownish amorphous solid /crude product/ | |

CAS No. |

608-73-1, 58-89-9, 319-84-6, 319-85-7, 319-86-8, 6108-10-7, 6108-11-8, 6108-12-9, 6108-13-0, 119911-69-2 | |

| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexane, 1,2,3,4,5,6-hexachloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lindane [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Hexachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hexachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta-Hexachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HCH [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epsilon-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | zeta-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | eta-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | theta-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lindane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lindane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .delta.-Lindane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | delta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epsilon-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-α-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BHC or HCH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-HEXACHLORCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IVM9A2N49K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .BETA.-HEXACHLOROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM80ODM9PD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .EPSILON.-1,2,3,4,5,6-HEXACHLOROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV2D256Z3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LINDANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59NEE7PCAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .DELTA.-HEXACHLOROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RHN9KHN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Varies with isomeric composition, MP: 113 °C, The different isomers differ widely in their melting points. | |

| Record name | Lindane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Environmental Distribution and Fate of Hexachlorocyclohexane

Atmospheric Transport and Deposition of Hexachlorocyclohexane (B11772) Isomers

The atmosphere serves as a primary pathway for the long-range transport of HCH isomers. Their physical and chemical properties govern their movement and persistence in the atmospheric environment.

HCH isomers are characterized by their relatively high volatility, which facilitates their entry into the atmosphere from soil and water surfaces. acs.orgresearchgate.net This volatility is a key factor in their potential for widespread global distribution. cdc.gov Once in the atmosphere, HCH can exist in both the vapor and particulate phases. cdc.govnih.gov The tendency of these compounds to evaporate and be transported through the air has resulted in their detection in remote areas, including the Arctic. acs.orgresearchgate.net The process, often termed "global distillation" or the "grasshopper effect," involves the repeated evaporation in warmer regions and condensation in colder climates, leading to their accumulation in polar regions. copernicus.orgresearchgate.net

The different isomers of HCH exhibit varying degrees of volatility, which influences their transport dynamics. For instance, α-HCH is the most abundant isomer found in the atmosphere in remote regions. copernicus.org The global usage patterns of technical HCH and lindane (γ-HCH) have a direct impact on the atmospheric concentrations observed in distant locations. sswm.info

Volatility of HCH Isomers

This table summarizes the relative volatility of the common HCH isomers, a key factor in their atmospheric transport.

| Isomer | Relative Volatility | Implication for Transport |

|---|---|---|

| α-HCH | High | Prone to long-range atmospheric transport, often the most abundant isomer in remote air. |

| γ-HCH (Lindane) | High | Subject to global transport, though usage patterns significantly influence atmospheric levels. |

| β-HCH | Lower | Less volatile, leading to shorter transport distances and greater accumulation in soil and biota. |

| δ-HCH | Moderate | Contributes to the overall atmospheric burden of HCH. |

The persistence of HCH isomers in the atmosphere is determined by their atmospheric lifetime, which is influenced by various degradation and removal processes. HCH has a long atmospheric lifetime but can be removed by photodegradation with hydroxyl radicals, as well as by wet and dry deposition. cdc.govnih.gov

Photodegradation with Hydroxyl Radicals: In the troposphere, the primary chemical degradation pathway for HCH isomers is their reaction with hydroxyl (OH) radicals. This photochemical process breaks down the HCH molecules, limiting their persistence in the atmosphere.

Wet and Dry Deposition: HCH can be removed from the atmosphere and deposited onto terrestrial and aquatic surfaces through both wet and dry deposition. Wet deposition occurs when HCH is scavenged by precipitation (rain or snow), while dry deposition involves the settling of HCH-laden particles or the direct absorption of gaseous HCH by surfaces. cdc.gov These deposition processes are significant for transferring HCH from the atmosphere to other environmental compartments. uva.es

The combination of volatility and persistence allows HCH isomers to undergo long-range atmospheric transport, leading to their presence in remote ecosystems like the Arctic and Antarctic. acs.orgresearchgate.netuva.es This transport occurs over vast distances from the temperate and tropical regions where they were predominantly used. researchgate.net

Several studies have documented the presence of HCH in the Arctic air, snow, and biota, confirming the efficiency of the atmospheric pathway. cdc.govjeionline.org The "cold condensation" effect explains the tendency of semi-volatile compounds like HCH to accumulate in colder regions. copernicus.org As air masses move towards the poles and cool, the solubility of HCH in water increases, and its vapor pressure decreases, leading to enhanced deposition. nih.govresearchgate.net The ratio of α-HCH to γ-HCH can be used as a tracer to track the global transport of these compounds. acs.orgresearchgate.net

Research has shown a strong correlation between global emissions of α-HCH and its concentrations in the Arctic air, indicating that atmospheric long-range transport was the dominant pathway for its entry into the Arctic environment. jeionline.org Even after the use of technical HCH was banned in many countries, the legacy of its past use continues to be a source of these compounds to remote regions through revolatilization from secondary sources like soil and oceans. sswm.info

The exchange of HCH between the atmosphere and the ocean is a critical component of its global cycling. This air-sea gas exchange can act as both a source and a sink for atmospheric HCH, depending on the concentration gradient between the two compartments. awi.de

The direction of the net flux is determined by the fugacity, or the escaping tendency, of HCH in the air and surface water. When the fugacity in the air is higher than in the water, net deposition occurs. Conversely, when the fugacity in the water is higher, net volatilization to the atmosphere takes place. awi.denih.gov

Studies have shown that the direction of air-sea exchange has shifted over time due to changes in global HCH emissions. For example, in the Arctic, the decline in atmospheric α-HCH concentrations has led to a reversal of the air-sea gas exchange, with the ocean now acting as a source of α-HCH to the atmosphere in some regions. sswm.infoawi.de This dynamic process of deposition and re-emission, known as "multi-hop transport," contributes to the long-term persistence and widespread distribution of HCH. copernicus.org

Factors Influencing Air-Sea Gas Exchange of HCH

This table outlines the key factors that control the direction and magnitude of HCH exchange between the atmosphere and the ocean.

| Factor | Description | Impact on Exchange |

|---|---|---|

| Atmospheric Concentration | The amount of HCH present in the air. | Higher air concentrations drive deposition into the ocean. |

| Seawater Concentration | The amount of HCH dissolved in the surface ocean. | Higher water concentrations lead to volatilization into the atmosphere. |

| Temperature | Affects the Henry's Law constant, which governs the partitioning between air and water. | Higher temperatures generally favor volatilization. |

| Wind Speed | Influences the rate of gas transfer across the air-sea interface. | Higher wind speeds enhance the rate of both deposition and volatilization. |

| Biological Activity | Microbial degradation in seawater can reduce HCH concentrations, promoting deposition. | Increased degradation in water can lead to the ocean acting as a sink. |

To better understand and predict the long-range transport and environmental fate of HCH, scientists utilize sophisticated computer models. One such model is the Danish Eulerian Hemispheric Model for Persistent Organic Pollutants (DEHM-POP). copernicus.orgresearchgate.net

These models simulate the complex processes involved in the atmospheric lifecycle of HCH, including:

Emissions: Incorporating data on historical and current HCH usage to estimate releases into the atmosphere.

Transport: Using meteorological data to simulate the movement of HCH with air masses.

Chemical Transformation: Modeling the degradation of HCH through reactions with atmospheric oxidants like hydroxyl radicals.

Deposition: Simulating the removal of HCH from the atmosphere via wet and dry deposition.

Surface Exchange: Accounting for the exchange of HCH between the atmosphere and various surfaces like soil, vegetation, and oceans. copernicus.org

The DEHM-POP model has been specifically used to study the atmospheric transport of α-HCH in the Northern Hemisphere. copernicus.orgcopernicus.org By comparing model outputs with long-term monitoring data from remote locations, researchers can validate and refine their understanding of the key processes governing the global distribution of HCH. These models are essential tools for assessing the effectiveness of international regulations aimed at reducing the environmental impact of persistent organic pollutants like HCH.

Occurrence and Behavior in Aquatic Environments

Once deposited from the atmosphere or introduced through runoff from contaminated soils, HCH isomers become part of aquatic ecosystems. Their behavior in these environments is governed by their physical-chemical properties and susceptibility to various fate processes. HCH isomers are generally more water-soluble and volatile compared to other organochlorine pesticides like DDT. dss.go.th This explains their widespread detection in various aquatic compartments, including water, sediment, and biota. dss.go.th

Biodegradation is considered the primary decomposition process for HCH in both soil and water. cdc.govnih.gov However, hydrolysis and photolysis can also contribute to its degradation to a lesser extent. cdc.gov The rates of these degradation processes are dependent on ambient environmental conditions. cdc.govnih.gov In aquatic systems, the biological half-life of γ-HCH has been estimated to be approximately 16.7 days in a mesocosm study. nih.gov

Detection in Surface Water, Groundwater, and Sediments

This compound (HCH), a persistent organic pollutant, has been identified in various environmental compartments, including surface water, groundwater, and sediments, largely due to its historical use as a pesticide and the improper disposal of manufacturing wastes. cdc.govresearchgate.net

Surface Water: HCH isomers have been detected in surface waters globally. For instance, in the Great Lakes region, historical atmospheric deposition was a significant source, with Lake Ontario receiving an estimated 7 kg/year of α-HCH and less than 2 kg/year of γ-HCH from suspended sediment loading from the Niagara River between 1979 and 1981. cdc.gov Urban stormwater runoff has also contributed to HCH contamination in surface waters, with concentrations in the parts per billion to parts per trillion range. cdc.gov In 1982, α- and γ-HCH were detected in urban runoff in Denver, Colorado, and Washington, D.C. cdc.gov More recent monitoring in the United States between 1978 and 2006 detected α-HCH in 0.5% of 35,766 surface water samples, with concentrations ranging from 2.93x10⁻⁵ to 55,000 ng/L. nih.gov

Groundwater: Groundwater contamination by HCH is a significant concern, particularly near former manufacturing or disposal sites. cdc.gov Leaching from contaminated soil is a primary pathway for HCH to enter groundwater. cdc.gov For example, at a former pesticide packaging facility in Florida where HCH wastes were disposed of in unlined trenches, groundwater concentrations for α-, γ-, and δ-HCH ranged from 30 to 420 μg/L. cdc.gov In a coastal northeastern Florida facility, α-HCH concentrations as high as 500 μg/L were found in the groundwater beneath the historical source area. nih.govacs.org Monitoring data from across the United States between 1981 and 2006 showed α-HCH in 0.3% of 16,493 groundwater samples, with concentrations ranging from 1.1 to 5,000 ng/L. nih.gov The presence of HCH in groundwater is influenced by hydrogeological conditions, with anaerobic reducing conditions and longer travel times potentially favoring biodegradation. nih.govacs.org

Sediments: Due to their chemical properties, HCH isomers tend to adsorb to sediments in aquatic environments. In the Canadian Great Lakes Basin, γ-HCH was detected in the sediment portion of urban runoff at a mean concentration of 0.0035 mg/kg. cdc.gov Sediment samples from the Gallego River in Spain, downstream from a lindane factory, showed HCH concentrations ranging from 7.04 to 102.64 ppb. nih.gov Similarly, surface sediments from Lake Garda, Italy, contained HCH at concentrations of 3.19 to 5.02 ng/g dry weight. nih.gov The strong adsorption of HCH isomers onto soil and sediment particles can restrict their microbial degradation under anaerobic conditions. nih.gov

The following table provides a summary of HCH detection in various water sources:

Water Solubility and Partitioning

The environmental behavior of this compound (HCH) isomers is significantly influenced by their water solubility and partitioning properties. While generally having low aqueous solubility, the different isomers exhibit varying degrees of solubility, which affects their distribution in aquatic systems. nih.govepa.gov

The water solubility of γ-HCH (lindane) is reported to be 7.3 ppm at 25°C. epa.gov The solubility of different HCH isomers at 20°C is as follows: α-HCH at 10 ppm, β-HCH at 5 ppm, and γ-HCH at 10 ppm. epa.gov This relatively low water solubility contributes to their persistence in the environment. nih.gov Despite this, HCH has a slight tendency to dissolve and remain in the water column. cdc.gov

The octanol-water partition coefficient (Kow) is a key parameter for understanding the partitioning behavior of organic compounds. A higher log Kow value indicates a greater tendency for a chemical to partition into organic phases, such as sediments and biota, rather than remaining in the water. The log Kow values for α-, β-, and γ-HCH isomers indicate a strong predisposition for these compounds to accumulate in organisms. researchgate.net

The partitioning behavior of HCH isomers is complex, with studies showing that β-HCH has a distinctly different partition behavior compared to α- and γ-HCH. researchgate.net The spatial arrangement of chlorine atoms in the different isomers influences their partitioning. nih.gov

The following table summarizes the water solubility of HCH isomers:

Sorption to Sediments and Suspended Particulate Matter

The tendency of this compound (HCH) isomers to adsorb to sediments and suspended particulate matter is a critical factor in their environmental distribution and persistence. cdc.gov This sorption process is largely governed by the organic carbon content of the soil or sediment. cdc.gov

The organic carbon-water partition coefficient (Koc) is used to quantify the sorption of organic chemicals to soil and sediment. Higher Koc values indicate stronger sorption. For γ-HCH, Koc values have been reported to range from 641 to 3,362, indicating low to moderate mobility in soils. cdc.gov In a sandy soil with low organic carbon, the Koc of γ-HCH was measured as 3,362. cdc.gov Conversely, in a mineral soil with higher organic carbon, the Koc was 832. cdc.gov A very high Koc value of 54,000 was reported for a mixture of HCH isomers in a soil from Nagpur, India, with low organic carbon content, suggesting very strong sorption. cdc.gov

The presence of black carbon from incomplete combustion in soils can also impact the sorption affinity of HCH isomers, with a preference for partitioning to black carbon in the order of α-HCH > β-HCH > δ-HCH. cdc.gov

Desorption experiments have shown that the different isomers have varying desorption capacities, with the order being α- ≥ γ- > δ- > β-HCH. cdc.gov This indicates that β-HCH is the most strongly sorbed and least likely to be released back into the water column. The strong adsorption of HCH to soil and sediment particles is a limiting factor for its bioavailability and microbial degradation. cdc.gov

Leaching to Groundwater

The potential for this compound (HCH) to leach from soil and contaminate groundwater is a significant environmental concern. cdc.gov The mobility of HCH in soil and its subsequent leaching to groundwater are influenced by its water solubility and its tendency to adsorb to soil particles. cdc.gov

Although adsorption to soil is a more dominant process for γ-HCH, leaching to groundwater can and does occur, especially in soils with low organic carbon content. cdc.gov Groundwater sediments with less than 0.1% organic carbon are not sufficient to prevent HCH contamination. cdc.gov Monitoring studies have confirmed the migration of γ-HCH to groundwater. cdc.gov

For instance, at a former pesticide facility in Florida, the disposal of γ-HCH wastes in unlined trenches led to groundwater contamination. cdc.gov Similarly, at a site in coastal northeastern Florida, high concentrations of α-HCH were observed in the groundwater. nih.govacs.org

The persistence of HCH isomers in soil, particularly the β-isomer, increases the long-term risk of groundwater contamination. cdc.gov While γ-HCH has low to moderate mobility in most soils, its presence in groundwater highlights the importance of considering site-specific soil properties and historical land use when assessing the risk of contamination. cdc.gov

Persistence and Distribution in Terrestrial Ecosystems

Soil Contamination from Historical Usage and Waste Disposal

Widespread historical use of this compound (HCH) as a pesticide and the improper disposal of waste from its production have led to significant and persistent contamination of terrestrial ecosystems. cdc.govresearchgate.net An estimated 4 to 7 million tonnes of HCH waste have been discarded globally. nih.gov

Hazardous waste sites are a major source of HCH in soils. cdc.gov In the United States, HCH isomers have been identified in at least 312 of the 1,868 hazardous waste sites on the EPA National Priorities List. cdc.gov The production of lindane (γ-HCH) is particularly inefficient, generating 8-12 tons of waste isomers for every ton of product, which were often dumped in an uncontrolled manner. cluin.org This has resulted in highly contaminated sites, such as a former industrial landfill in Germany where, 10 years after the final HCH input, the β-HCH isomer comprised 80–100% of the total HCH residues in the surrounding soil and vegetation. cdc.gov

Agricultural application is another major historical source of soil contamination. cdc.gov Even though the use of technical HCH is now banned in many countries, its residues persist in the soil. researchgate.net Studies in China and India have documented high levels of HCH in soils from historical pesticide plants and agricultural areas. researchgate.netresearchgate.net In Romania, former industrial sites where HCH was produced and stored are now sources of historical contamination. researchgate.net

The contamination is not limited to the immediate vicinity of production or disposal sites. Atmospheric transport can also contribute to the widespread distribution of HCH in soils. unizar.es

Factors Influencing Persistence in Soil (Microorganisms, Organic Matter, Co-distillation, Evaporation)

The persistence of this compound (HCH) in soil is influenced by a combination of biotic and abiotic factors.

Microorganisms: Biodegradation is considered the primary process for the decomposition of HCH in soil and water. cdc.gov The rate and extent of biodegradation depend on the specific HCH isomer and the environmental conditions. Anaerobic environments that are biologically rich tend to favor the transformation of γ-HCH. cdc.gov Certain bacteria, such as strains of Streptomyces sp., have been shown to degrade α-HCH and, to a lesser extent, β-HCH under aerobic conditions. cdc.gov However, the in-situ biodegradation of HCH isomers is often very low in soils with high concentrations of the pollutant. researchgate.net

Organic Matter: The amount of organic matter in the soil significantly affects the persistence of HCH. Soils with higher organic matter content tend to retain HCH for longer periods. For example, a study comparing two soil types found that γ-HCH residues decreased much more slowly in a muck soil (27–56% organic matter) than in a loamy sand soil (1–2% organic matter). cdc.gov The presence of crops can also influence persistence, with half-lives of γ-HCH being longer in uncropped plots compared to cropped plots. cdc.gov

Co-distillation and Evaporation: Volatilization from soil surfaces is another pathway for the dissipation of HCH. cdc.gov The rate of volatilization is influenced by factors such as soil type, moisture content, and temperature. researchgate.net Evaporation from treated agricultural soils and plant foliage has been a historical source of atmospheric HCH. cdc.gov However, evaporative loss of γ-HCH from water is not considered significant due to its relatively high water solubility. cdc.gov

The persistence of HCH isomers in soil generally follows the order β-HCH > α-HCH > γ-HCH > δ-HCH. cdc.govbohrium.com The β-isomer is the most persistent due to its chemical stability and resistance to microbial degradation. cdc.govnih.gov

The following table lists the chemical compounds mentioned in this article:

Soil Mobility and Migration (e.g., Column Tests)

This compound generally demonstrates low to moderate mobility in soil environments, though there is a potential for it to leach into groundwater. cdc.gov The movement of HCH through soil is investigated using laboratory methods such as soil column leaching tests. cdc.govsmithers.com These experiments are designed to assess a substance's transport and attenuation within a specific sediment or substrate. copernicus.org

In a typical column leaching study, soil is packed into columns, saturated with an "artificial rain" solution, and allowed to drain. epa.gov The HCH compound is then applied to the surface, followed by further application of artificial rain to simulate environmental conditions. epa.gov Scientists then collect and analyze the resulting liquid that passes through the column (the leachate) and the soil itself, which is often divided into segments, to determine how far the chemical has migrated. epa.gov

The mobility of HCH isomers is influenced by their propensity to bind to soil particulates, which is often quantified by the soil organic carbon-water partitioning coefficient (Koc). Laboratory studies using various soil types have determined Koc values for gamma-HCH (γ-HCH), also known as lindane, to be in the range of 641 to 3,362. cdc.gov This range confirms the generally low to moderate mobility of the compound in soil. cdc.gov

Distribution in Plants and Vegetation

Plants can serve as an important sink for HCH, accumulating its various isomers within their tissues. researchgate.net Studies have identified two primary mechanisms for this accumulation: the sorption of HCH present in the soil onto the plant's roots, and the sorption of volatilized HCH from the atmosphere onto the aerial parts of the plant, such as leaves and bark. researchgate.netresearchgate.net

Research conducted in highly contaminated areas has shown that HCH isomers are present in nearly all plant samples analyzed. researchgate.netnih.gov The highest concentrations of HCH residue are often found in root samples, indicating that uptake from the soil is a significant pathway. researchgate.netnih.gov For instance, a study of vegetation near an industrial belt in North India found that the total concentration of HCH in analyzed plant samples varied between 13 and 44 mg/kg. nih.gov In this study, the beta-HCH (β-HCH) isomer was the most predominant, with concentrations ranging from 8 to 22 mg/kg. nih.gov

Certain plant species have demonstrated a notable capacity for HCH accumulation. Solanum torvum Sw. and Withania somnifera (L.) Dunal, for example, were found to accumulate considerable levels of HCH isomers, reaching 44 and 34 mg/kg, respectively. nih.gov This highlights the potential for vegetation to influence the distribution of these compounds and their potential use in monitoring and phytoremediation of contaminated soils. researchgate.netnih.gov

Table 1: Total HCH and β-HCH Concentrations in Selected Plant Species from a Contaminated Area

| Plant Species | Total HCH Concentration (mg/kg) | β-HCH Isomer Concentration (mg/kg) |

|---|---|---|

| Solanum torvum Sw. | 44 | 8-22 |

| Withania somnifera (L.) Dunal | 34 | 8-22 |

| Erianthus munja | 13 | 8-22 |

Data sourced from a study in a highly contaminated area in Lucknow, North India. nih.gov

Bioaccumulation and Biomagnification in Food Webs

Bioaccumulation is the process where toxins build up in an individual organism, while biomagnification is the process where the concentration of those toxins increases at successively higher levels in a food chain. cimi.org HCH isomers are persistent organic pollutants (POPs) that are prone to both processes. cimi.orgresearchgate.net

Bioconcentration in Microorganisms, Invertebrates, and Fish

HCH has a low to moderate potential to bioaccumulate in organisms. cdc.gov At the base of the food web, several soil microorganisms have been identified that are capable of degrading HCH, which can influence its availability for uptake. nih.gov

In aquatic environments, HCH isomers are absorbed by organisms directly from the water, a process known as bioconcentration. The tendency of a chemical to bioconcentrate is measured by its bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. Studies have determined BCFs for HCH isomers in various aquatic species. Under steady-state conditions, BCFs in zebra fish were measured at 1,100 for α-HCH, 1,460 for β-HCH, 850 for γ-HCH, and 1,770 for δ-HCH. cdc.gov Other experimental studies have reported BCFs for γ-HCH in a range of invertebrates and fish. cdc.gov

Table 2: Experimental Bioconcentration Factors (BCFs) for γ-Hexachlorocyclohexane

| Species | Organism Type | Bioconcentration Factor (BCF) |

|---|---|---|

| Brine shrimp | Invertebrate | 183 |

| Grass shrimp | Invertebrate | 63 |

| Pink shrimp | Invertebrate | 84 |

| Rainbow trout (fry) | Fish | 319 |

| Pinfish | Fish | 218 |

| Sheepshead minnow | Fish | 490 |

Data compiled from experimental bioaccumulation studies. cdc.gov

Accumulation in Aquatic Organisms

HCH isomers have been widely detected in aquatic organisms in the United States. cdc.gov The accumulation process begins when primary producers, like phytoplankton, absorb these POPs directly from the water. cimi.org The compounds build up in their tissues because they are taken in at a rate faster than they can be broken down or excreted. cimi.org Aquatic organisms can accumulate HCH from the water column, and it has been noted that uptake from contaminated sediment alone may not be as significant for some species. cdc.gov Because HCH is lipophilic (fat-soluble), it tends to accumulate in the fatty tissues of organisms. cimi.orgnih.gov

Biomagnification through Trophic Levels

The concentration of HCH can increase as it is transferred up the food chain. cimi.orgresearchgate.net This process of biomagnification occurs when an organism consumes another organism containing the toxin, leading to a higher concentration at the higher trophic level. cimi.org

A study of a freshwater food chain involving Tubifex tubifex (a type of worm) and common carp (Cyprinus carpio) demonstrated that when contaminated worms were used as a dietary source, it led to significantly higher bioaccumulation in the carp. researchgate.net The biomagnification factor (BMF) values for the HCH isomers in this food chain were all greater than 1, confirming that biomagnification was taking place. researchgate.net Trophic transfer of γ-HCH has also been observed in other food webs, such as from zebra mussels to their avian predators, tufted ducks. cdc.gov The ecological risk posed by pesticides like HCH tends to increase at higher trophic levels. beyondpesticides.org

Analytical Methodologies for Hexachlorocyclohexane in Environmental Matrices

Sample Preparation Techniques for Environmental Samples

Sample preparation is a critical step that involves extracting HCH isomers from the sample matrix (such as soil, water, or biota) and cleaning up the extract to remove interfering substances. nih.govchromatographyonline.comthermofisher.com The choice of method depends on the sample type, the concentration of the analytes, and the required level of cleanliness for the subsequent analysis.

Various extraction techniques have been developed and optimized to efficiently remove HCH isomers from environmental samples. nih.gov These methods range from classical solvent-based approaches to more modern, automated systems that reduce solvent consumption and extraction time.

Accelerated Solvent Extraction (ASE): ASE is a technique that uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency. nih.govresearchgate.net This method has been successfully applied to extract α-HCH and γ-HCH from polluted landfill soil, with results comparable to traditional Soxhlet extraction. nih.govresearchgate.net Studies have evaluated variables such as pressure, temperature, and extraction time to optimize the recovery of HCH isomers. nih.govresearchgate.net

Sonic Extraction (Ultrasonic Extraction): This method utilizes the energy of ultrasonic waves to facilitate the extraction of analytes from a solid matrix into a solvent. chromatographyonline.comresearchgate.net The high-frequency sound waves create cavitation bubbles, and their collapse near the sample surface enhances solvent penetration and mass transfer. youtube.comhielscher.com Ultrasonic extraction has been described as a simple and rapid method for determining α-HCH enantiomers in biota samples. nih.gov It significantly shortens the extraction time compared to other methods. nih.govhielscher.com

Hot Soxhlet Extraction: A classic and widely used technique, Soxhlet extraction provides exhaustive extraction by continuously washing the sample with a distilled solvent. chromatographyonline.comenv.go.jp It is often considered a benchmark for evaluating the efficiency of newer extraction methods. env.go.jp Hot Soxhlet extraction has been evaluated as a suitable method for extracting HCH from soil samples, proving to be a robust and reliable technique. bs.chfhnw.ch

Liquid-Liquid Extraction (LLE): LLE is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically water and an organic solvent. nih.govenv.go.jplibretexts.org It is commonly employed for extracting organochlorine pesticides, including HCH isomers, from aqueous samples. researchgate.netresearchgate.net The process involves shaking the water sample with a non-polar solvent like hexane (B92381) or dichloromethane (B109758) in a separatory funnel. env.go.jpepa.gov

Solid-Phase Extraction (SPE): SPE is a sample preparation technique that uses a solid adsorbent (the stationary phase) to isolate analytes from a liquid sample (the mobile phase). merckmillipore.com It is used for sample cleanup and concentration prior to chromatographic analysis. merckmillipore.com SPE has been utilized in the analysis of HCH enantiomers, where a polar silica (B1680970) column helps in the fractionation of the sample extract. nih.govspringernature.com

Solid-Phase Microextraction (SPME): SPME is a modern, solvent-free extraction technique where a fused-silica fiber coated with a polymeric stationary phase is exposed to a sample or its headspace. ijcea.org Analytes partition from the sample matrix onto the fiber, which is then transferred to the injector of a gas chromatograph for thermal desorption and analysis. ijcea.org This technique is valued for its simplicity and minimal solvent use. chromatographyonline.comijcea.org

Table 1: Comparison of Extraction Methods for Hexachlorocyclohexane (B11772)

| Extraction Method | Principle | Common Matrices | Advantages | Disadvantages |

| Accelerated Solvent Extraction (ASE) | Extraction with solvents at high temperature and pressure. nih.gov | Soil, Sediment | Fast, Automated, Reduced solvent use. nih.gov | High initial instrument cost. |

| Sonic Extraction | Uses ultrasonic energy to enhance extraction. chromatographyonline.comresearchgate.net | Soil, Biota | Rapid, Simple, Low solvent consumption. chromatographyonline.comnih.gov | Can be less efficient for some matrices. |

| Hot Soxhlet Extraction | Continuous extraction with fresh, hot solvent. env.go.jp | Soil, Sediment | Exhaustive and efficient. bs.chfhnw.ch | Time-consuming, High solvent consumption. chromatographyonline.com |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. nih.govenv.go.jp | Water | Simple, Inexpensive. researchgate.net | Emulsion formation, Large solvent volumes. env.go.jp |

| Solid-Phase Extraction (SPE) | Analyte adsorption onto a solid sorbent. merckmillipore.com | Water, Extracts | Reduces solvent use, Concentrates analytes. nih.gov | Sorbent can become clogged. |

| Solid-Phase Microextraction (SPME) | Partitioning of analytes onto a coated fiber. ijcea.org | Water, Air | Solvent-free, Simple, Integrates sampling and extraction. chromatographyonline.comijcea.org | Fiber fragility and limited capacity. |

After extraction, the sample extract often contains co-extracted substances from the matrix (e.g., lipids, pigments) that can interfere with chromatographic analysis. Cleanup procedures are essential to remove these interferences.

Florisil: Florisil is a form of activated magnesium silicate (B1173343) used as a normal-phase adsorbent in column chromatography. waters.combiotage.com It is widely employed for the cleanup of pesticide residues, including HCH. waters.comgcms.czoup.com The technique involves passing the sample extract through a column or cartridge packed with Florisil. biotage.comgcms.cz Polar interfering compounds are retained by the adsorbent, while the less polar HCH isomers are eluted with a non-polar solvent mixture, such as ethyl ether and petroleum ether. oup.comnih.gov This cleanup method reduces background interference, leading to better chromatograms and less frequent maintenance of the gas chromatograph and its detector. gcms.cz

Sulfuric Acid Treatment: Many organochlorine pesticides, including HCH isomers, are resistant to degradation by concentrated sulfuric acid. researchgate.netresearchgate.net This property is exploited in a simple yet effective cleanup procedure, particularly for samples with high fat content like biota. researchgate.netresearchgate.net The extract is shaken with sulfuric acid, which oxidizes and destroys interfering co-extracted organic matter, such as lipids, while the stable HCH compounds remain in the organic solvent phase. researchgate.netresearchgate.netgoogleapis.com This method is inexpensive and eliminates the need for adsorbents and large volumes of solvents. researchgate.net

Chromatographic Separation and Detection

Gas chromatography (GC) is the primary analytical technique for the separation and quantification of HCH isomers. The choice of detector is critical for achieving the required sensitivity and selectivity.

Gas Chromatography with an Electron Capture Detector (GC-ECD) is a highly sensitive and selective method for analyzing electronegative compounds, particularly halogenated substances like HCH. scioninstruments.commeasurlabs.com The detector contains a radioactive source (typically Nickel-63) that emits beta particles, creating a steady stream of electrons and a constant current. scioninstruments.com When electronegative analytes, such as HCH, pass through the detector, they capture electrons, causing a decrease in the current that is measured as a peak. scioninstruments.commeasurlabs.com

GC-ECD is widely used for the routine determination of HCH isomers in environmental samples due to its exceptional sensitivity, allowing for detection in the picogram range. nih.govscience.gov It has been successfully applied to analyze HCH in various matrices, including water and soil extracts. nih.govnih.gov For instance, a method for analyzing HCH in aquatic samples using microextraction followed by GC-ECD achieved detection limits as low as 0.03 µg/L for γ-HCH. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. While GC-ECD is highly sensitive, GC-MS provides more definitive structural information, making it an invaluable tool for confirming the identity of detected compounds. researchgate.net After separation on the GC column, molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint that can be used to identify the compound.

GC-MS is often used to confirm results obtained by GC-ECD. nih.gov Advanced GC-MS techniques, such as using electron capture negative ion mass spectrometry (GC-MS/ECNI), can provide enhanced sensitivity and selectivity for specific compounds like HCH. springernature.com

High-Resolution Gas Chromatography (HRGC) refers to the use of high-efficiency capillary columns for separation. These columns, characterized by their small internal diameter and long length, provide a significantly higher number of theoretical plates compared to older packed columns. This results in superior resolving power, enabling the separation of complex mixtures and closely related compounds, such as the different isomers of HCH. springernature.com

Furthermore, specialized chiral high-resolution columns are used for the separation of enantiomers. nih.govspringernature.com For example, the enantiomers of α-HCH, which have identical physical and chemical properties but differ in their spatial arrangement, can be separated and quantified using chiral HRGC. nih.govspringernature.comsigmaaldrich.com This is important because enantiomers can exhibit different biological activities and degradation rates in the environment. springernature.com

Enantioselective Analysis of this compound Isomers

Enantioselective analysis is a critical tool for understanding the environmental fate and behavior of chiral pesticides like this compound (HCH). Since the enantiomers of a chiral compound can exhibit different biological activities and degradation rates, analyzing their relative abundance provides valuable insights into transformation processes in the environment. For instance, α-HCH is a chiral molecule, and its enantiomers often show different rates of accumulation in organisms and decomposition in various environmental matrices springernature.com.

Chiral Analysis Techniques (e.g., Capillary GC with Chiral Stationary Phases)

The primary technique for the enantioselective analysis of HCH isomers is high-resolution capillary gas chromatography (GC) coupled with a chiral stationary phase (CSP). This method allows for the direct separation of enantiomers chromatographyonline.com.

Gas Chromatography with Chiral Stationary Phases (GC-CSP): This is the most prevalent method for separating and quantifying HCH enantiomers. The process involves:

Sample Preparation: Extraction of HCH from the environmental matrix (e.g., soil, water, biota) is performed using methods like ultrasonic extraction, followed by cleanup steps, which may involve sulfuric acid-modified silica gel and fractionation on a solid-phase extraction (SPE) column springernature.com.

Separation: The extract is injected into a gas chromatograph equipped with a capillary column coated with a CSP. Cyclodextrin-based CSPs are widely used for this purpose chromatographyonline.comgcms.cz. For α-HCH, a common and effective column is Chirasil-Dex springernature.com. The chiral environment of the stationary phase interacts differently with each enantiomer, causing them to travel through the column at different rates and thus elute separately.

Detection: An electron capture detector (ECD) or a mass spectrometer (MS) is typically used for detection and quantification. Gas chromatography/electron capture negative ion mass spectrometry (GC-MS/ECNI) in selected ion monitoring (SIM) mode provides high sensitivity and selectivity for determining individual HCH enantiomers springernature.com.

The high resolution, sensitivity, and speed of chiral capillary GC make it ideal for analyzing complex environmental samples chromatographyonline.com. The selectivity of the separation depends on the specific cyclodextrin (B1172386) derivative used in the stationary phase chromatographyonline.com.

Table 1: Commonly Used Chiral Stationary Phases for HCH Analysis

| Chiral Stationary Phase (CSP) | Base Material | Application Example |

| Chirasil-Dex | Derivatized Cyclodextrin | Separation of α-HCH enantiomers in food samples springernature.com |

| BGB-172 | Derivatized Cyclodextrin | Separation of α-HCH enantiomers in human placenta samples osti.gov |

| Chirasil-Val | Amino Acid Derivative | General chiral separations, though less common for HCH than cyclodextrins chromatographyonline.com |

This table is interactive. Click on the headers to sort.

Enantiomer Fraction (EF) Calculation and Interpretation

To quantify the enantioselective processes, the Enantiomer Fraction (EF) is calculated. It is generally preferred over the Enantiomer Ratio (ER) for describing chiral signatures in environmental analysis springernature.com.

The EF is calculated using the concentrations or peak areas of the two enantiomers, typically denoted as (+) and (-), from the chromatogram:

EF = (+) / [(+) + (-)]

Where:

(+) is the peak area or concentration of the first eluting or (+) enantiomer.

(-) is the peak area or concentration of the second eluting or (-) enantiomer.

Interpretation of EF Values: The value of the EF provides a clear indication of the enantiomeric composition:

EF = 0.5: Indicates a racemic mixture, meaning the (+) and (-) enantiomers are present in equal amounts. This is typical of the technical HCH product before it has undergone biological degradation.

EF > 0.5: Indicates an enrichment of the (+) enantiomer, suggesting that the (-) enantiomer is preferentially degraded or transformed.

EF < 0.5: Indicates an enrichment of the (-) enantiomer, suggesting that the (+) enantiomer is preferentially degraded or transformed.

Deviations from the racemic value of 0.5 are strong indicators of enantioselective processes occurring in the environment osti.gov.

Table 2: Interpretation of Enantiomer Fraction (EF) Values for α-HCH

| EF Value | Enantiomeric Composition | Interpretation |

| 0.5 | Racemic [(+) = (-)] | No enantioselective process has occurred; typical of the source material. |

| > 0.5 | Enrichment of (+)-α-HCH | Preferential degradation of (-)-α-HCH. |

| < 0.5 | Enrichment of (-)-α-HCH | Preferential degradation of (+)-α-HCH. |

| 0.495 - 0.512 | Near-Racemic | Considered to show no significant enantioselective degradation nih.gov. |

| > 0.504 (up to 0.890) | Non-Racemic | Evidence of significant preferential degradation of one enantiomer nih.gov. |

This table is interactive. Users can filter by interpretation.

Discrimination of Abiotic vs. Biological Degradation

Enantioselective analysis is a powerful tool for distinguishing between abiotic (chemical/physical) and biological degradation pathways in the environment. Abiotic degradation processes are generally not stereoselective, meaning they affect both enantiomers equally, resulting in an EF that remains at or near 0.5. In contrast, biological degradation, which is mediated by enzymes, is often highly enantioselective, leading to a significant shift in the EF mdpi.com.

A study of an α-HCH-contaminated groundwater plume demonstrated this principle effectively. In one area of the plume characterized by acidic conditions (pH 3.7-4.6) and short travel times, which are less conducive to microbial activity, the EF values for α-HCH ranged from 0.495 to 0.512, indicating that no significant enantioselective degradation was occurring nih.gov. However, in another area of the same plume with neutral pH and anaerobic conditions favorable for biodegradation, the EF values ranged from 0.500 to 0.890 nih.gov. These higher EF values showed a clear preferential degradation of the (-)-α-HCH enantiomer, providing strong evidence for ongoing biological degradation nih.gov. The EF values also increased with distance from the source, indicating progressive biodegradation along the groundwater flow path nih.gov.

Table 3: Research Findings on α-HCH Degradation in a Groundwater Plume

| Plume Area | Groundwater Conditions | EF Value Range | Inferred Degradation Process |

| North-flowing | Acidic (pH 3.7-4.6), short flow path | 0.495 - 0.512 | Abiotic processes likely dominant; biodegradation precluded nih.gov |

| East-flowing | Neutral pH, anaerobic, long travel times | 0.500 - 0.890 | Biological degradation is occurring and is enantioselective nih.gov |

This table is interactive. Click on the headers to sort.

Quality Control and Assurance in this compound Analysis

A robust Quality Assurance (QA) and Quality Control (QC) program is essential to ensure the reliability, defensibility, and comparability of data from the analysis of HCH in environmental samples epa.gov.

Quality Control (QC): This refers to the operational activities performed during sample analysis to produce high-quality data and document it epa.gov. Key QC components for enantioselective HCH analysis include:

Use of Reference Materials: Standard Reference Materials (SRMs) and Certified Reference Materials (CRMs) from sources like the National Institute of Standards and Technology (NIST) should be analyzed to aid in quality assurance nih.gov. These materials have certified or reference values for the enantiomeric compositions of various chiral pollutants and can be used to validate analytical methods and ensure accuracy nih.gov.

Method Blanks: Analyzing a clean sample matrix (a blank) with each batch of samples helps to identify any contamination introduced during the analytical process.

Surrogate Spikes: Surrogates are compounds chemically similar to the analytes of interest but not expected to be found in the samples dtic.mil. They are added to every sample before extraction to monitor the efficiency of the sample preparation and analysis process for each individual sample dtic.mil. For α-HCH analysis, ε-HCH has been used as a surrogate internal standard springernature.com.

Matrix Spikes/Matrix Spike Duplicates: A known quantity of the target analytes (e.g., racemic α-HCH) is added to a subset of actual samples to evaluate the effect of the sample matrix on the analytical method's accuracy and precision.

Performance Criteria: Specific criteria for data quality indicators such as accuracy and precision should be established epa.gov. For example, warning and control limits can be set for surrogate recoveries and matrix spike results to ensure the analytical system is performing correctly epa.gov.

By implementing these QA/QC measures, laboratories can ensure that the data generated for HCH enantiomers are accurate and suitable for their intended purpose, such as environmental monitoring and risk assessment epa.gov.

Ecotoxicology and Environmental Risk Assessment of Hexachlorocyclohexane

Toxicity to Aquatic Organisms

The aquatic environment is a major sink for persistent organic pollutants like HCH. The toxicity of HCH to aquatic life varies depending on the isomer and the organism. Generally, the gamma isomer, lindane, is considered to be the most toxic to aquatic organisms. epa.gov

Algae: Acute toxicity tests have indicated that algae are generally more resistant to HCH compared to invertebrates and fish. For instance, the alpha isomer of HCH has been shown to be the most toxic to the alga Scenedesmus acutus, with growth inhibition observed at 500 µg/l. The gamma isomer (lindane) inhibited growth at a concentration of 1,000 µg/l. epa.gov A 28.5 percent decrease in the productivity of natural phytoplankton communities was observed at a lindane concentration of 1,000 µg/l. epa.gov

Invertebrates: Aquatic invertebrates show a wide range of sensitivity to HCH. For freshwater invertebrates, crustaceans such as sowbugs and scud are among the most sensitive species, with LC50 values (the concentration lethal to 50% of the tested organisms) for lindane ranging from 10 to 48 µg/l. epa.gov Cladocerans have been found to be more resistant, with species mean acute values ranging from 460 to 676 µg/l. epa.gov

In saltwater environments, invertebrate species are generally more sensitive to lindane than fish. Acute LC50 values for saltwater invertebrates range from 0.17 to 3,680 µg/l. epa.gov The pink shrimp is one of the most sensitive species tested. epa.gov

Fish: Acute toxicity of lindane to freshwater fish varies, with the brown trout being one of the most sensitive species, showing an acute value of 2 µg/l. The goldfish is among the least sensitive, with an acute value of 141 µg/l. epa.gov For saltwater fish, LC50 values for lindane range from 7.3 to 104 µg/l. epa.gov